3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol
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Overview
Description
3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a cyclopropyl ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol typically involves the reaction of cyclopropyl derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reaction of cyclopropyl methyl sulfide with an appropriate amine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the protection and deprotection of functional groups, purification, and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The methylsulfanyl group can also participate in various biochemical reactions, potentially altering the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol: Similar structure with an additional methyl group.
3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol: Similar structure with a cyclobutyl ring instead of a cyclopropyl ring.
Uniqueness
3-Amino-1-[1-(methylsulfanyl)cyclopropyl]propan-1-ol is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-amino-1-(1-methylsulfanylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C7H15NOS/c1-10-7(3-4-7)6(9)2-5-8/h6,9H,2-5,8H2,1H3 |
InChI Key |
AROSBLREIDQXIR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C(CCN)O |
Origin of Product |
United States |
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